1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Brand Name: Vulcanchem
CAS No.: 21314-17-0
VCID: VC0013599
InChI: InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
SMILES: C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
Molecular Formula: C11H8N4O
Molecular Weight: 212.21 g/mol

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS No.: 21314-17-0

VCID: VC0013599

Molecular Formula: C11H8N4O

Molecular Weight: 212.21 g/mol

* For research use only. Not for human or veterinary use.

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol - 21314-17-0

Description

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a chemical compound with the molecular formula C11H8N4O . It has a molecular weight of 212.21 g/mol . The compound is identified by the Chemical Abstracts Service (CAS) number 21314-17-0 and the MDL number MFCD00082637 . According to Sigma-Aldrich, it is available with a purity of 98% and should be stored sealed in a dry room at room temperature .

The compound is labeled with the signal word "Warning" and is associated with hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and respiratory irritation . Precautionary statements P261, P305+P351+P338, P302+P352, P321, P405, and P501 are also listed, advising on measures for prevention, response, storage, and disposal .

Similar compounds include 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 5334-29-2) , 1-(p-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (CAS No. 1209777-97-8) , 1-(2-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 1006597-09-6) and 6-(METHYLSULFANYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-OL . Another related compound is 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine, also known as 1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine, which has a molecular weight of 279.34 g/mol and the molecular formula C16H17N5 .

CAS No. 21314-17-0
Product Name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
IUPAC Name 1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
Standard InChIKey SVKPVSOBZKPDIY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
Canonical SMILES C1=CC=C(C=C1)N2C3=NC=NC(=O)C3=CN2
Synonyms 1,5-Dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one; 1-Phenylallopurinol; NSC 3954;
PubChem Compound 135408735
Last Modified Sep 14 2023

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